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Compound of Interest
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Cat. No.: B1664567 Get Quote

An In-depth Exploration of the Chemical Structure, Properties, Synthesis, and Reactivity of 2-

Methylquinoline

Abstract
Quinaldine, systematically known as 2-methylquinoline, is a heterocyclic aromatic organic

compound of significant interest in various scientific and industrial domains. As a derivative of

quinoline, it serves as a versatile precursor in the synthesis of a wide array of functional

molecules, including dyes, pharmaceuticals, and catalysts. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, synthesis

methodologies, and characteristic reactions of quinaldine. Detailed experimental protocols for

its synthesis, spectroscopic data for its characterization, and an exploration of its relevance in

drug development, particularly in the context of antimalarial agents, are presented. This

document is intended to be a valuable resource for researchers, scientists, and professionals

engaged in chemical synthesis and drug discovery.

Chemical Structure and Identification
Quinaldine is characterized by a quinoline core with a methyl group substituted at the C2

position. The IUPAC name for this compound is 2-methylquinoline.[1] Its chemical structure

consists of a fused benzene and pyridine ring system.
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DOT Script for Quinaldine Chemical Structure

Caption: Chemical structure of Quinaldine (2-methylquinoline).

Table 1: Chemical Identifiers for Quinaldine

Identifier Value

IUPAC Name 2-Methylquinoline

Synonyms
Quinaldine, Chinaldine, Khinaldin, α-

Methylquinoline

CAS Number 91-63-4[1]

Chemical Formula C₁₀H₉N[2]

Molecular Weight 143.19 g/mol [2]

SMILES CC1=NC2=CC=CC=C2C=C1

InChI
InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-

8/h2-7H,1H3

Physicochemical Properties
Quinaldine is a colorless oily liquid that tends to darken to a reddish-brown color upon

exposure to air and light.[3][4] It is characterized by a distinct, quinoline-like odor. A

comprehensive summary of its key physicochemical properties is provided in the tables below.

Table 2: Physical and Chemical Properties of Quinaldine
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Property Value

Appearance Colorless to yellowish oily liquid[3]

Melting Point -2 °C[3]

Boiling Point 248 °C at 760 mmHg[3]

Density 1.058 g/cm³ at 25 °C[3]

pKa 5.83 at 20 °C[3]

Flash Point 79 °C (174 °F)[2]

Refractive Index (n²⁰/D) 1.612[3]

Vapor Pressure <0.1 hPa at 20 °C[3]

Table 3: Solubility Profile of Quinaldine

Solvent Solubility

Water Practically insoluble[3]

Chloroform Soluble[3]

Ethanol Soluble[5]

Diethyl Ether Soluble

Spectroscopic Data
The structural characterization of quinaldine is typically achieved through various

spectroscopic techniques. The key spectral data are summarized below.

Table 4: Spectroscopic Data for Quinaldine
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Technique Key Data

¹H NMR (CDCl₃)
δ (ppm): 8.03 (d), 7.76 (d), 7.68 (t), 7.48 (t), 7.27

(d), 2.75 (s, 3H)

¹³C NMR (CDCl₃)
δ (ppm): 158.9, 147.5, 136.2, 129.3, 128.8,

127.3, 126.3, 125.5, 122.0, 25.4

IR (neat)
ν (cm⁻¹): 3050, 2920, 1620, 1595, 1505, 1430,

830, 750

UV-Vis (in Ethanol) λmax (nm): 226, 278, 315

Mass Spectrum (EI)
m/z (%): 143 (M+, 100), 142 (95), 115 (20), 89

(10)

Synthesis of Quinaldine
Quinaldine can be synthesized through several established methods in organic chemistry. The

most notable of these are the Doebner-von Miller reaction and the Skraup synthesis.

Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines and

their derivatives. In the case of quinaldine, it involves the reaction of aniline with

crotonaldehyde in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid,

and an oxidizing agent.

DOT Script for Doebner-von Miller Synthesis Workflow
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Caption: General workflow for the Doebner-von Miller synthesis of quinaldine.

Experimental Protocol: Doebner-von Miller Synthesis of Quinaldine

Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid, sodium hydroxide,

dichloromethane, anhydrous sodium sulfate.

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

aniline (1.0 equivalent) and concentrated hydrochloric acid (2.5 equivalents).

Heat the mixture to reflux.

Slowly add crotonaldehyde (1.2 equivalents) dropwise to the refluxing mixture over a

period of 1-2 hours.

Continue refluxing for an additional 4-6 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.

Carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium

hydroxide until the pH is basic.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic extracts and dry over anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by vacuum distillation to obtain pure quinaldine.

Skraup Synthesis
The Skraup synthesis is another classic method for quinoline synthesis. For quinaldine, this

reaction involves heating aniline with crotonaldehyde (or a precursor that generates it in situ,

like paraldehyde) in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene

or arsenic pentoxide.[6] The reaction is highly exothermic and requires careful temperature

control.

Experimental Protocol: Skraup Synthesis of Quinaldine

Materials: Aniline, crotonaldehyde, concentrated sulfuric acid, nitrobenzene (or arsenic

pentoxide), ferrous sulfate (as a moderator).

Procedure:

In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux

condenser, and a dropping funnel, carefully place aniline (1.0 equivalent) and

nitrobenzene (1.2 equivalents).

Add ferrous sulfate heptahydrate (a small amount as a moderator).

With vigorous stirring, slowly add concentrated sulfuric acid (3.0 equivalents) through the

dropping funnel. The mixture will heat up.

Gently heat the mixture in an oil bath to initiate the reaction.
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Once the reaction begins (indicated by a rapid increase in temperature), remove the

external heating. The reaction is highly exothermic.

After the initial vigorous reaction subsides, add crotonaldehyde (1.1 equivalents) dropwise

while maintaining a controlled reflux.

After the addition is complete, heat the mixture to reflux for 3-4 hours.

Cool the reaction mixture and cautiously pour it into a large volume of water.

Make the solution strongly alkaline by the slow addition of a concentrated sodium

hydroxide solution.

Isolate the crude quinaldine by steam distillation.

Separate the organic layer from the distillate and purify by vacuum distillation.

Reactivity of Quinaldine
The chemical reactivity of quinaldine is influenced by the electron-withdrawing nature of the

nitrogen atom in the quinoline ring and the presence of the activating methyl group at the C2

position.

Reactions of the Quinoline Ring
The quinoline ring in quinaldine can undergo electrophilic aromatic substitution. Due to the

deactivating effect of the pyridine ring, these reactions typically occur on the benzene ring,

primarily at positions 5 and 8.

Reactions of the Methyl Group
The methyl group at the C2 position is particularly reactive due to the adjacent electron-

withdrawing nitrogen atom, which acidifies the methyl protons. This allows for a variety of

condensation reactions.

Condensation with Aldehydes: The methyl group readily condenses with aldehydes, such as

benzaldehyde, in the presence of a catalyst (e.g., zinc chloride or acetic anhydride) to form

styrylquinolines.[7][8]
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Experimental Protocol: Condensation of Quinaldine with Benzaldehyde

Materials: Quinaldine, benzaldehyde, zinc chloride (anhydrous).

Procedure:

In a round-bottom flask, mix quinaldine (1.0 equivalent), benzaldehyde (1.0 equivalent),

and a catalytic amount of anhydrous zinc chloride.

Heat the mixture in an oil bath at 150-160 °C for 4-6 hours.

Cool the reaction mixture and dissolve it in a suitable organic solvent like

dichloromethane.

Wash the organic solution with an aqueous solution of sodium bicarbonate and then with

water.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by recrystallization from ethanol to yield 2-

styrylquinoline.

Oxidation: The methyl group can be oxidized to a carboxylic acid group, yielding quinaldic

acid (quinoline-2-carboxylic acid). Common oxidizing agents for this transformation include

selenium dioxide or potassium permanganate.

Quinaldine in Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide

range of therapeutic agents. Quinaldine itself and its derivatives are important intermediates in

the synthesis of various pharmaceuticals, most notably antimalarial drugs.

Role in Antimalarial Drugs
Many potent antimalarial drugs, such as chloroquine and mefloquine, are based on the

quinoline core. While quinaldine is not the direct core of these specific drugs, its derivatives

have been extensively studied for antimalarial activity. The mechanism of action of many
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quinoline-based antimalarials involves the disruption of the parasite's heme detoxification

pathway.

Heme Detoxification Pathway in Plasmodium falciparum

The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests

hemoglobin as a source of amino acids. This process releases large quantities of toxic free

heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline pigment

called hemozoin, which is sequestered in the parasite's digestive vacuole.

Quinoline-based antimalarials are weak bases that accumulate in the acidic digestive vacuole

of the parasite. Here, they are thought to interfere with hemozoin formation by capping the

growing hemozoin crystal, preventing further polymerization of heme. The buildup of toxic free

heme leads to oxidative stress and parasite death.

DOT Script for Heme Detoxification and Quinoline Inhibition Pathway
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Caption: Simplified signaling pathway of heme detoxification in Plasmodium falciparum and its

inhibition by quinoline-based drugs.

Safety and Handling
Quinaldine is a hazardous chemical and should be handled with appropriate safety

precautions in a laboratory setting.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat when handling quinaldine.

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as

strong oxidizing agents and strong acids. Keep containers tightly closed and protected from

light.[3]

Disposal: Dispose of quinaldine waste through a licensed professional waste disposal

service in accordance with local, state, and federal regulations. Do not dispose of it down the

drain.

Conclusion
Quinaldine is a fundamentally important heterocyclic compound with a rich chemistry and a

significant role in the development of dyes and pharmaceuticals. Its straightforward synthesis

and the reactivity of its methyl group make it a valuable building block for more complex

molecular architectures. The continued exploration of quinaldine and its derivatives holds

promise for the discovery of new therapeutic agents and functional materials. This technical

guide has provided a comprehensive overview of its chemical properties, synthesis, and

applications, serving as a foundational resource for professionals in the chemical and

pharmaceutical sciences.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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